4-Iodo-2-nitrophenol
CAS No.: 21784-73-6
Cat. No.: VC3772053
Molecular Formula: C6H4INO3
Molecular Weight: 265.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21784-73-6 |
---|---|
Molecular Formula | C6H4INO3 |
Molecular Weight | 265.01 g/mol |
IUPAC Name | 4-iodo-2-nitrophenol |
Standard InChI | InChI=1S/C6H4INO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H |
Standard InChI Key | RHWDEIXKHGCDOG-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1I)[N+](=O)[O-])O |
Canonical SMILES | C1=CC(=C(C=C1I)[N+](=O)[O-])O |
Introduction
Basic Properties and Chemical Identity
4-Iodo-2-nitrophenol is an aromatic compound characterized by its unique structural features and physical properties. It serves as an important chemical intermediate in various synthesis pathways.
Chemical Identity
4-Iodo-2-nitrophenol has the CAS Registry Number 21784-73-6 and the molecular formula C₆H₄INO₃, with a calculated molecular weight of 265.01 g/mol . The compound belongs to the family of substituted phenols, specifically nitrophenols with iodine substitution. The structure consists of a phenol ring with an iodine atom at the para (4) position relative to the hydroxyl group and a nitro group at the ortho (2) position. This particular arrangement of functional groups contributes to the compound's chemical reactivity and applications in synthetic chemistry.
Synthesis Methods
The synthesis of 4-Iodo-2-nitrophenol can be achieved through several methods, with selective iodination being the most common approach.
General Synthetic Routes
The iodination of aromatic compounds to produce compounds like 4-Iodo-2-nitrophenol typically requires a source of iodonium ions and appropriate reaction conditions to ensure regioselectivity. N-iodosuccinimide (NIS) has proven to be an effective reagent for such transformations, especially for substrates that are sensitive to oxidation, such as phenols . The iodination of various industrially and pharmaceutically important substituted aromatics has been achieved using NIS in the solid state by grinding at room temperature, providing advantages such as short reaction times (5-8 minutes), high yields (94-99%), and a non-hazardous, simple work-up procedure .
Specific Synthesis Procedure
According to documented synthesis routes, 4-Iodo-2-nitrophenol can be prepared using N-iodo-succinimide in acetonitrile under mild conditions. The reaction is typically conducted at 25-30°C for approximately 10 minutes, resulting in a regioselective reaction with high yield . The general procedure involves the use of appropriate starting materials, catalysts, and controlled reaction conditions to ensure optimal yield and purity.
A specific synthesis method described in the research literature includes:
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Preparation of a solution containing the appropriate precursor (such as 4-nitroaniline) and a catalyst (such as sulfated polyborate) in anhydrous acetonitrile
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Dropwise addition of an N-iodosuccinimide solution
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Stirring the reaction mixture at 25-30°C for approximately 15 minutes
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Monitoring the progress by gas chromatography
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After completion, distillation of acetonitrile under vacuum at 40-45°C
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Treatment of the residue with methylene dichloride and water
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Separation of the organic layer and washing with sodium thiosulfate solution
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Drying over sodium sulfate and evaporation under vacuum to obtain the final product
Chemical Properties and Reactivity
The chemical behavior of 4-Iodo-2-nitrophenol is primarily determined by its functional groups and their interactions.
Functional Group Analysis
4-Iodo-2-nitrophenol contains three key functional groups that influence its chemical behavior:
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The phenolic hydroxyl group (-OH): This contributes to the compound's acidity and allows for participation in hydrogen bonding and various substitution reactions.
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The nitro group (-NO₂): Known for its strong electron-withdrawing properties, the nitro group affects the electron distribution in the aromatic ring and can participate in redox reactions.
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The iodine substituent: As a halogen, iodine is susceptible to nucleophilic substitution reactions and can be utilized in coupling reactions, particularly those catalyzed by transition metals.
The combination of these functional groups creates a molecule with distinctive reactivity patterns that can be exploited in various synthetic applications.
Applications and Uses
4-Iodo-2-nitrophenol has several important applications across different fields due to its unique structure and reactivity.
Research Applications
In research settings, 4-Iodo-2-nitrophenol serves as a valuable intermediate in the synthesis of more complex molecules. Its carefully positioned functional groups allow for selective transformations, making it useful in the development of pharmaceuticals, agrochemicals, and other fine chemicals. Researchers often utilize this compound in studies involving structure-activity relationships and in the exploration of novel synthetic methodologies.
Concentration | 1 mg | 5 mg | 10 mg |
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1 mM | 3.7734 mL | 18.8672 mL | 37.7344 mL |
5 mM | 0.7547 mL | 3.7734 mL | 7.5469 mL |
10 mM | 0.3773 mL | 1.8867 mL | 3.7734 mL |
This table provides the volumes of solvent required to prepare solutions of different concentrations using varying amounts of 4-Iodo-2-nitrophenol. These calculations are based on the molecular weight of 265.01 g/mol and are essential for ensuring accurate concentrations in experimental procedures.
Comparative Analysis
Comparing 4-Iodo-2-nitrophenol with structurally related compounds provides insights into its unique properties and applications.
Structural Isomers
2-Iodo-4-nitrophenol is a positional isomer of 4-Iodo-2-nitrophenol, with the nitro and iodo groups in reversed positions. 2-Iodo-4-nitrophenol has a CAS number of 89487-91-2, the same molecular formula (C₆H₄INO₃), and molecular weight (265.01) . Despite their similar structures, these isomers may exhibit different reactivity patterns and physical properties due to the different spatial arrangements of their functional groups. For example, 2-Iodo-4-nitrophenol has a melting point range of 89-94°C and is typically found in powder form with a lemon color .
Related Compounds
Other related compounds include:
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4-Nitrophenol: Lacks the iodine substituent present in 4-Iodo-2-nitrophenol, resulting in different chemical properties and reactivity
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2-Iodo-4-aminophenol: Can be derived from 2-Iodo-4-nitrophenol through reduction of the nitro group, potentially offering a comparison for the effects of nitro versus amino substituents
Research Methodologies
The research methodologies employed in the study of 4-Iodo-2-nitrophenol and related compounds provide valuable insights into their properties and applications.
Analytical Techniques
Gas chromatography has been reported as an effective method for monitoring the progress and purity of iodination reactions involving nitrophenols . This technique allows for precise determination of reaction completion and product purity, which is essential for quality control in both research and industrial settings. Other analytical techniques that may be appropriate for characterizing 4-Iodo-2-nitrophenol include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Synthetic Approaches
The development of environmentally friendly synthesis methods for iodinated aromatic compounds, including 4-Iodo-2-nitrophenol, has been a focus of recent research. The use of N-iodosuccinimide in solid-state reactions by grinding at room temperature represents an advancement in green chemistry approaches . These methods offer advantages such as short reaction times, high yields, and simplified work-up procedures, making them attractive for both laboratory and industrial applications.
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